molecular formula C24H27N5O2 B11248912 N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-3-phenylpropanamide

N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-3-phenylpropanamide

Cat. No.: B11248912
M. Wt: 417.5 g/mol
InChI Key: LLIPESUEJGJQKW-UHFFFAOYSA-N
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Description

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-3-PHENYLPROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a morpholine group, a phenyl group, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-3-PHENYLPROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine core: This step involves the reaction of 4-methyl-6-chloropyrimidine with morpholine under basic conditions to form 4-methyl-6-(morpholin-4-yl)pyrimidine.

    Amination reaction: The pyrimidine derivative is then reacted with 4-aminophenyl-3-phenylpropanamide in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-3-PHENYLPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.

    Nilotinib: A tyrosine kinase inhibitor with improved efficacy and safety profile.

Uniqueness

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-3-PHENYLPROPANAMIDE is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a pyrimidine ring with a morpholine group and a phenylpropanamide moiety sets it apart from other similar compounds, providing a unique scaffold for drug development and research.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-3-phenylpropanamide

InChI

InChI=1S/C24H27N5O2/c1-18-17-22(29-13-15-31-16-14-29)28-24(25-18)27-21-10-8-20(9-11-21)26-23(30)12-7-19-5-3-2-4-6-19/h2-6,8-11,17H,7,12-16H2,1H3,(H,26,30)(H,25,27,28)

InChI Key

LLIPESUEJGJQKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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